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Compound of Interest

5, 7-Difluorochroman-4-amine
Compound Name: _
hydrochloride

Cat. No.: B3034129

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core component of numerous
biologically active molecules, including natural products like vitamin E. The introduction of an
amine at the 4-position creates a chiral center and a versatile functional handle for further
chemical modification. Such scaffolds have been explored for a wide range of pharmacological
activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][4]

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern
medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a
molecule's conformational preferences, pKa, metabolic stability, and binding affinity to target
proteins.[3] In the case of 5,7-Difluorochroman-4-amine, the two fluorine atoms on the aromatic
ring are electron-withdrawing, which can modulate the basicity of the amine and the reactivity
of the entire scaffold.[3] This compound, particularly as a stable hydrochloride salt, serves as a
critical intermediate, most notably in the development of novel potassium-competitive acid
blockers (P-CABSs) for treating acid-related gastrointestinal disorders.[3][5][6]

Physicochemical and Safety Profile

The hydrochloride salt form of 5,7-Difluorochroman-4-amine enhances its stability, crystallinity,
and handling properties compared to the free base, making it more suitable for storage and
downstream applications.

Core Properties
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Property Value Source
CAS Number 1392211-80-1 [7]
Molecular Formula CoH10CIF2NO [7]
Molecular Weight 221.63 g/mol [7]

5,7-difluoro-3,4-dihydro-2H-
IUPAC Name chromen-4- [7]

amine;hydrochloride

Appearance Solid [7]
5,7-DIFLUOROCHROMAN-4-

Synonyms [7]
AMINE HCI

Stability and Storage

Based on data for analogous chemical structures, the compound is generally stable under
standard laboratory conditions.[8]

o Storage: Recommended storage is in a tightly sealed container in a dry, well-ventilated
place, often at refrigerated temperatures (2-8°C) to ensure long-term integrity.[8]

« Conditions to Avoid: Avoid exposure to moisture and incompatible materials.[8]

o Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides may
provoke hazardous reactions.[8]

GHS Safety Information

The compound is classified with the GHSO07 pictogram, indicating the following primary
hazards:[7]

e H302: Harmful if swallowed.
e H315: Causes skin irritation.

o H319: Causes serious eye irritation.
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o H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn during handling.[9] All manipulations should be performed in a well-
ventilated area or a chemical fume hood.[9]

Synthesis and Manufacturing Pathway

The synthesis of 5,7-Difluorochroman-4-amine hydrochloride is a multi-step process that
begins with the construction of its ketone precursor, 5,7-Difluorochroman-4-one. The
subsequent conversion to the target amine and its salt formation are standard, high-yielding
transformations.
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Part 1: Precursor Synthesis

@,S-DiﬂuorophenoD

O-alkylation

G-(B,S-difluorophenOXYD

propionic acid

Intramolecular
Friedel-Crafts Acylation

5,7-Difluorochroman-4-one
(Ketone Precursor)

Reductive Amination

Part 2: Amine Formation

HCI Salt
ormation

5,7-Difluorochroman-4-amine HCI
(Final Product)

Click to download full resolution via product page

Caption: General synthetic workflow for 5,7-Difluorochroman-4-amine HCI.

Experimental Protocol 1: Synthesis of 5,7-
Difluorochroman-4-one (Precursor)
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This protocol is based on a well-established cyclization method.[10] The core principle is an
intramolecular Friedel-Crafts acylation, where a strong acid catalyst enables the carboxylic acid
moiety to acylate the electron-rich aromatic ring, forming the cyclic ketone.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated
sulfuric acid (e.g., 3 volumes relative to the starting material weight). Cool the acid in an ice
bath.

Addition of Starting Material: Slowly and portion-wise add 3-(3,5-difluorophenoxy)propionic
acid (1.0 eq) to the cooled sulfuric acid, ensuring the internal temperature remains below
10°C.

Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50°C.
Stir vigorously for 1.5-2 hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and
slowly pour the reaction mixture into a beaker containing crushed ice and water (approx. 40
volumes).

Isolation: A precipitate will form. Allow the slurry to stand for 1 hour to ensure complete
precipitation. Collect the solid product by vacuum filtration.

Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is
neutral (pH ~7). Dry the resulting white to off-white solid under vacuum to yield 5,7-
Difluorochroman-4-one. A reported yield for this process is approximately 86%.[10]

Experimental Protocol 2: Reductive Amination and Salt
Formation

This is a standard procedure for converting a ketone to a primary amine hydrochloride.

» Reaction Setup: To a solution of 5,7-Difluorochroman-4-one (1.0 eq) in a suitable solvent
(e.g., methanol), add ammonium acetate (approx. 10 eq).

e Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of
the intermediate imine.
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e Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium
cyanoborohydride (NaBHsCN) (approx. 1.5 eq) portion-wise.

o Causality: NaBHs3CN is chosen as it is mild enough to selectively reduce the imine in the
presence of the ketone, minimizing side reactions.

» Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for
completion by TLC or LC-MS.

» Work-up (Free Base): Quench the reaction by adding water and concentrate the mixture
under reduced pressure to remove the methanol. Extract the aqueous residue with an
organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate to yield the crude 5,7-Difluorochroman-4-amine
free base.

e Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like
diethyl ether or ethyl acetate. Add a solution of HCI in diethyl ether (e.g., 2M solution, 1.1 eq)
dropwise with stirring.

« |solation: The hydrochloride salt will precipitate out of the solution. Collect the solid by
vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final
product.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final
compound. A standard workflow involves a combination of spectroscopic and chromatographic
techniques.
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Caption: Standard analytical workflow for quality control.

Spectroscopic Data (Predicted & Representative)

While specific spectra for this exact salt are proprietary, the expected data can be reliably
predicted based on its structure and data from close analogues.[11]

Table 1: Nuclear Magnetic Resonance (NMR)
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Expected Chemical Shifts

Nucleus © | Key Features
pPpm
8.5-9.5 (broad s, 3H, - The broad signal for the
NH3%)6.8-7.2 (m, 2H, Ar-H)4.2-  ammonium protons (-NHs*) is
1H NMR 4.5 (m, 2H, -OCH2-)4.0-4.3 (m,  characteristic. Aromatic
1H, -CH-NHs%)2.0-2.5 (m, 2H, protons will show splitting due
-CHz-) to coupling with fluorine.
Carbon atoms bonded to
fluorine will appear as doublets
150-160 (Ar-C-F, d)110-130 _
(d) in the proton-decoupled
(Ar-C)95-105 (Ar-C-H, t)60-70 _
13C NMR spectrum due to C-F coupling.
(-OCH2-)45-55 (-CH-NHs3+)25- _
The aromatic C-H between the
35 (-CH2-) ) )
two fluorines will appear as a
triplet (t).
Two distinct signals are
1°F NMR -100 to -120 expected for the two non-

equivalent fluorine atoms.

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Technique

Expected Values

Interpretation

MS (ESI+)

m/z = 186.07

Corresponds to the molecular
ion of the free base [M+H]*
(CoH10F2NO™). High-resolution
mass spectrometry (HRMS)
would confirm the elemental

composition.

IR (cm™1)

~2800-3100 (broad)~1600,
~1480~1200~1100

Broad absorption for N-H
stretching of the ammonium
salt. C=C aromatic stretching.
C-O ether stretching. C-F
stretching.
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Role in Pharmaceutical Development: The
Tegoprazan Case Study

The primary and most commercially significant application of this scaffold is in the synthesis of
Tegoprazan, a modern potassium-competitive acid blocker (P-CAB).[3][5] The synthesis
requires the specific (R)-enantiomer of the related compound, 5,7-Difluorochroman-4-ol. The
amine discussed in this guide is a close synthetic relative and building block for similar
structures. The general pathway highlights the importance of the chroman core.

G,7-Dif|uorochroman-4-one)

Asymmetric
Reduction

Benzimidazole
Core Fragment

Nucleophilic Substitution / Nucleophilic Substitution
e.g., Mitsunobu Reaction) (e.g., Mitsunobu Reaction)

Tegoprazan
(P-CAB Drug)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-properties-applications-r-5-7-difluorochroman-4-ol
https://www.researchgate.net/publication/377796814_A_Practical_Green_Synthesis_of_R_-57-difluorochroman-4-ol_a_Key_Intermediate_of_Tegoprazan
https://www.benchchem.com/product/b3034129?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Simplified pathway showing the role of the chroman scaffold in Tegoprazan synthesis.

The synthesis of the chiral alcohol, (R)-5,7-Difluorochroman-4-ol, is typically achieved via an
enzymatic asymmetric reduction of the ketone precursor.[8][12] This chiral alcohol is then
coupled with a separate benzimidazole fragment via a nucleophilic substitution reaction, such
as the Mitsunobu reaction, to form the final drug substance.[6] This demonstrates that the 5,7-
difluorochroman core is not just a passive scaffold but a critical component whose
stereochemistry is essential for the biological activity of the final drug.[6]

Conclusion

5,7-Difluorochroman-4-amine hydrochloride is more than a simple chemical intermediate; it
is a well-characterized, high-value building block rooted in a privileged structural class. The
strategic placement of fluorine atoms enhances its utility in modern drug discovery programs. A
clear and scalable synthetic pathway, combined with robust analytical methods for its
characterization, makes it a reliable component for research and development. Its direct
lineage to potent therapeutics like Tegoprazan underscores its importance and ensures its
continued relevance for scientists and researchers working at the forefront of medicinal
chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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